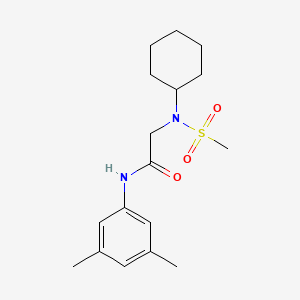
2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide, also known as Compound X, is a synthetic compound that has been studied extensively for its potential as a therapeutic agent.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cancer, inflammation, and neurodegeneration. For example, 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. It has also been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation. Additionally, 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X has been shown to activate the Nrf2 pathway, which is involved in cellular defense mechanisms.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X has been shown to have a number of biochemical and physiological effects in various cell and animal models. For example, it has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of arthritis, and improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have antioxidant and anti-inflammatory effects, and to modulate various signaling pathways involved in cell survival, proliferation, and differentiation.
实验室实验的优点和局限性
One advantage of 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X is that it has been extensively studied in vitro and in vivo, with a significant body of literature supporting its potential as a therapeutic agent. Additionally, it has been shown to have low toxicity in animal models, suggesting that it may be safe for use in humans. However, one limitation of 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X is that its mechanism of action is not fully understood, which may limit its potential as a therapeutic agent. Additionally, more research is needed to determine the optimal dosage and administration route for 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X.
未来方向
There are a number of future directions for research on 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X. One area of interest is the development of more potent and selective analogs of 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X, which may have improved therapeutic properties. Additionally, more research is needed to determine the optimal dosage and administration route for 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X, as well as its potential side effects and interactions with other drugs. Finally, more research is needed to determine the clinical efficacy of 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X in humans, which will require further preclinical and clinical trials.
合成方法
2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with 1,2-dihydro-5-acenaphthylenamine in the presence of a base such as triethylamine. The resulting intermediate can be further reacted with acetic anhydride to yield 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X. Other methods of synthesis have also been reported in the literature.
科学研究应用
2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X has been studied for its potential as a therapeutic agent in a number of different areas, including cancer, inflammation, and neurological disorders. In cancer research, 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X has been shown to have anti-tumor activity in vitro and in vivo, with potential applications in the treatment of breast cancer, lung cancer, and glioblastoma. In inflammation research, 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X has been shown to have anti-inflammatory effects, with potential applications in the treatment of rheumatoid arthritis and other inflammatory diseases. In neurological research, 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X has been shown to have neuroprotective effects, with potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO/c21-16-9-4-13(5-10-16)12-19(23)22-18-11-8-15-7-6-14-2-1-3-17(18)20(14)15/h1-5,8-11H,6-7,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOGLKKGSORULL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5794871.png)

![5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole](/img/structure/B5794894.png)



![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5794919.png)
![ethyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B5794930.png)
![2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5794933.png)


